molecular formula C15H22N2O B5383087 2,6-dimethyl-N-(3-methylphenyl)piperidine-1-carboxamide

2,6-dimethyl-N-(3-methylphenyl)piperidine-1-carboxamide

Cat. No.: B5383087
M. Wt: 246.35 g/mol
InChI Key: FPLNYUWNFGVJGF-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-(3-methylphenyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C15H22N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

The synthesis of 2,6-dimethyl-N-(3-methylphenyl)piperidine-1-carboxamide typically involves the reaction of 2,6-dimethylpiperidine with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

2,6-dimethyl-N-(3-methylphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2,6-dimethyl-N-(3-methylphenyl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-(3-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2,6-dimethyl-N-(3-methylphenyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-dimethyl-N-(3-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-6-4-9-14(10-11)16-15(18)17-12(2)7-5-8-13(17)3/h4,6,9-10,12-13H,5,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLNYUWNFGVJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=CC=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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